

An In-depth Technical Guide to Ethyl 4-hydroxy-3-nitrobenzoate

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Compound of Interest

Compound Name: Ethyl 4-hydroxy-3-nitrobenzoate

Cat. No.: B098181

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-hydroxy-3-nitrobenzoate is a nitroaromatic compound with the chemical formula $C_9H_9NO_5$. It serves as a valuable intermediate in organic synthesis, particularly in the preparation of dyes and pharmaceuticals.^[1] While its biological activities are not extensively documented in publicly available literature, preliminary information suggests potential antibacterial, anti-inflammatory, and cytotoxic properties. This technical guide provides a comprehensive overview of the chemical and physical properties of **Ethyl 4-hydroxy-3-nitrobenzoate**, a detailed synthesis protocol, and a summary of its known and potential biological activities, supported by data from related compounds where direct information is unavailable. This document aims to be a foundational resource for researchers and professionals in the fields of medicinal chemistry and drug development.

Chemical and Physical Properties

Ethyl 4-hydroxy-3-nitrobenzoate is an organic ester characterized by a benzene ring substituted with a hydroxyl group, a nitro group, and an ethyl ester group. These functional groups contribute to its specific chemical reactivity and physical characteristics.

Structure and Identification

Property	Value	Reference
IUPAC Name	Ethyl 4-hydroxy-3-nitrobenzoate	[2]
CAS Number	19013-10-6	[2]
Chemical Formula	C ₉ H ₉ NO ₅	[2]
Molecular Weight	211.17 g/mol	[2]
SMILES	CCOC(=O)c1cc(c(cc1)O)-- INVALID-LINK--[O-]	[3]
InChI	InChI=1S/C9H9NO5/c1-2-15- 9(12)6-3-4-8(11)7(5- 6)10(13)14/h3-5,11H,2H2,1H3	[2]

Physicochemical Data

Property	Value	Reference
Appearance	Orange to brown crystalline solid	[1]
Melting Point	104-106 °C	[1]
Solubility	Soluble in organic solvents such as ethanol, ether, and dimethylformamide.	[1]
pKa	Not available	

Synthesis of Ethyl 4-hydroxy-3-nitrobenzoate

The primary method for the synthesis of **Ethyl 4-hydroxy-3-nitrobenzoate** is through the nitration of ethyl 4-hydroxybenzoate. A patented method describes a process that yields a pure product with high efficiency.[4]

Experimental Protocol: Nitration of Ethyl 4-hydroxybenzoate

This protocol is adapted from a patented industrial process for the preparation of 4-hydroxy-3-nitrobenzoic acid alkyl esters.[4]

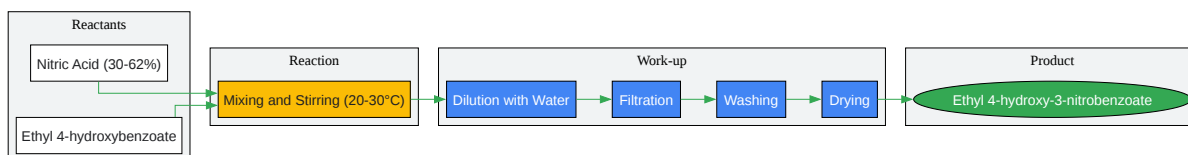
Materials:

- Ethyl 4-hydroxybenzoate
- Nitric acid (30-62% strength)
- Water
- Ice bath or other cooling apparatus

Procedure:

- Ethyl 4-hydroxybenzoate is steadily introduced into nitric acid (30-62% strength) at a temperature of approximately 20-30°C.
- The temperature of the reaction mixture is maintained between 20°C and 60°C, preferably between 20°C and 30°C, using external cooling.
- The mixture is stirred for one hour to ensure the completion of the reaction.
- After stirring, the reaction mixture is diluted with water.
- The precipitated product, **Ethyl 4-hydroxy-3-nitrobenzoate**, is collected by suction filtration.
- The collected solid is washed with water until the filtrate is neutral.
- The final product is dried.

This process is reported to produce a high yield of pure **Ethyl 4-hydroxy-3-nitrobenzoate**, free from common impurities such as dinitro-hydroxybenzoic acid esters and nitrophenols.[4]



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Synthesis workflow for **Ethyl 4-hydroxy-3-nitrobenzoate**.

Biological Activities

While **Ethyl 4-hydroxy-3-nitrobenzoate** is noted to possess certain biological activities, there is a scarcity of specific quantitative data in peer-reviewed literature. The following sections summarize the available information and provide context using data from structurally related compounds.

Antibacterial Activity

Ethyl 4-hydroxy-3-nitrobenzoate has been mentioned to have antibacterial properties, though specific minimum inhibitory concentration (MIC) values are not readily available.^[1] The antimicrobial effects of nitroaromatic compounds are an active area of research.

Representative Experimental Protocol: Broth Microdilution Assay for MIC Determination

This is a generalized protocol for determining the MIC of a compound against bacterial strains.

Materials:

- Test compound (**Ethyl 4-hydroxy-3-nitrobenzoate**)
- Bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

- 96-well microtiter plates
- Spectrophotometer or plate reader

Procedure:

- A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
- Serial two-fold dilutions of the test compound are prepared in the wells of a 96-well plate using MHB.
- Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5×10^5 CFU/mL.
- Positive control wells (bacteria in MHB without the test compound) and negative control wells (MHB only) are included.
- The plate is incubated at 37°C for 18-24 hours.
- The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as observed visually or by measuring the optical density at 600 nm.

Anti-inflammatory Activity

The anti-inflammatory potential of **Ethyl 4-hydroxy-3-nitrobenzoate** has been suggested.^[1] The mechanism of action is not elucidated, but many phenolic compounds exhibit anti-inflammatory effects through various pathways.

Representative Experimental Protocol: In Vitro Anti-inflammatory Assay (Albumin Denaturation Assay)

This is a common in vitro assay to screen for anti-inflammatory activity.

Materials:

- Test compound (**Ethyl 4-hydroxy-3-nitrobenzoate**)
- Bovine serum albumin (BSA) or egg albumin

- Phosphate buffered saline (PBS, pH 6.4)
- Reference anti-inflammatory drug (e.g., diclofenac sodium)
- Spectrophotometer

Procedure:

- A reaction mixture is prepared containing 0.2 mL of egg albumin, 2.8 mL of PBS, and 2 mL of various concentrations of the test compound.
- The mixtures are incubated at 37°C for 15 minutes.
- The mixtures are then heated at 70°C for 5 minutes to induce denaturation.
- After cooling, the turbidity of the solutions is measured spectrophotometrically at 660 nm.
- The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = $[(\text{Absorbance of control} - \text{Absorbance of sample}) / \text{Absorbance of control}] \times 100$

Cytotoxic Activity

There is limited direct evidence for the cytotoxic effects of **Ethyl 4-hydroxy-3-nitrobenzoate**. However, related nitrobenzoate derivatives have been investigated for their anticancer properties.

Representative Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Materials:

- Test compound (**Ethyl 4-hydroxy-3-nitrobenzoate**)
- Cancer cell line (e.g., HeLa, MCF-7)
- Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilizing agent (e.g., DMSO, isopropanol with HCl)
- 96-well cell culture plates
- Microplate reader

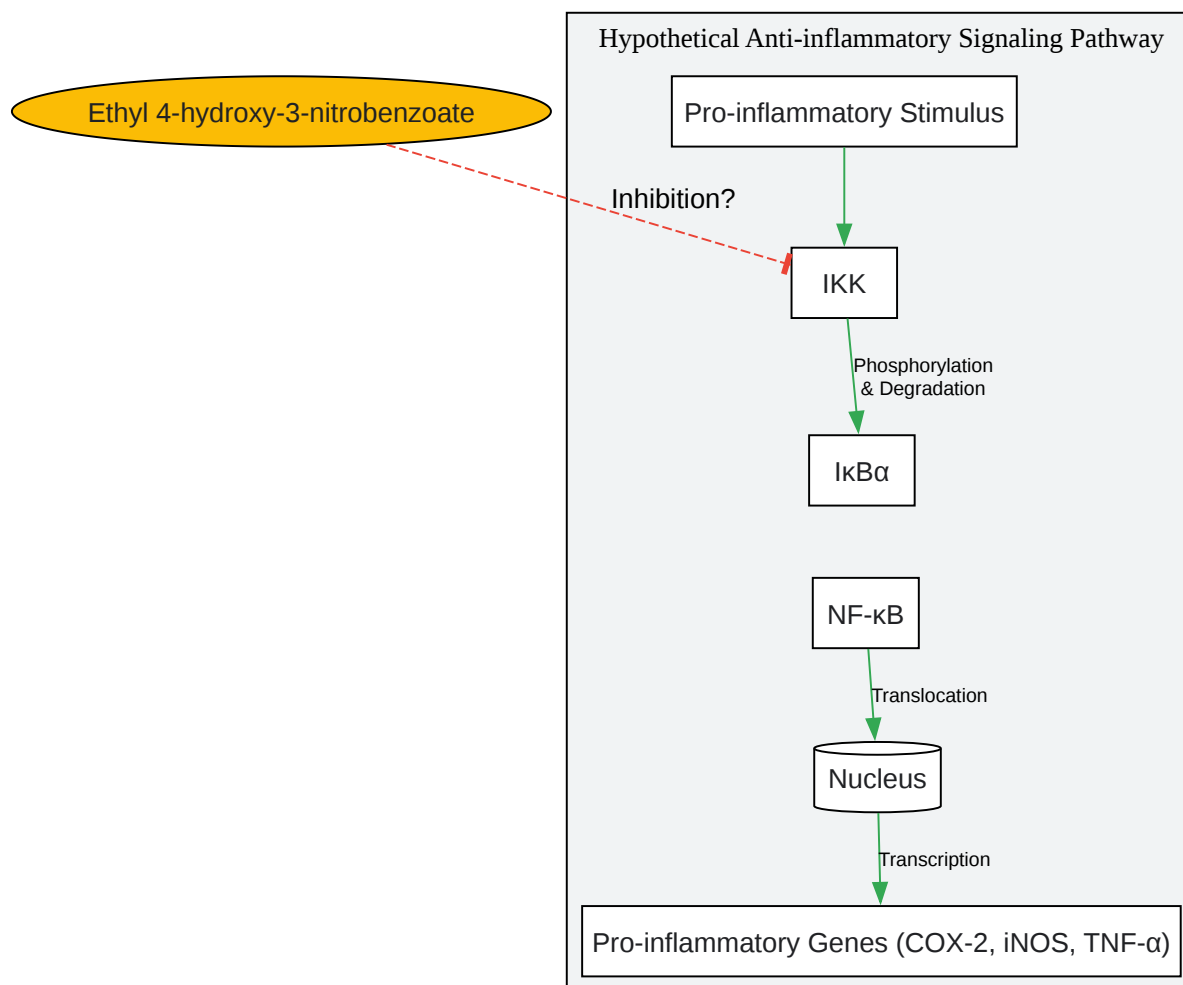
Procedure:

- Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.
- The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
- After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- The MTT solution is removed, and a solubilizing agent is added to dissolve the formazan crystals.
- The absorbance is measured at a wavelength of 570 nm using a microplate reader.
- The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

Potential Mechanism of Action and Signaling Pathways

Due to the lack of specific studies on **Ethyl 4-hydroxy-3-nitrobenzoate**, its precise mechanism of action remains unknown. However, based on the activities of structurally similar compounds, some potential pathways can be hypothesized. For instance, the anti-inflammatory effects of phenolic compounds are often attributed to the inhibition of cyclooxygenase (COX) enzymes or the modulation of pro-inflammatory signaling cascades such as the NF-κB

pathway. The antibacterial action of nitroaromatics can involve the generation of reactive nitrogen species that damage bacterial DNA and proteins.



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Hypothetical inhibition of the NF-κB signaling pathway.

Conclusion

Ethyl 4-hydroxy-3-nitrobenzoate is a readily synthesizable organic compound with significant potential as a building block in the development of new chemical entities. While its biological profile is not yet well-defined in the scientific literature, preliminary indications of antibacterial, anti-inflammatory, and cytotoxic activities suggest that this compound and its derivatives warrant further investigation. The experimental protocols and data presented in this guide, including those for related compounds, provide a solid starting point for researchers interested in exploring the therapeutic potential of **Ethyl 4-hydroxy-3-nitrobenzoate**. Future studies focusing on quantitative biological assays and mechanistic investigations are needed to fully elucidate its pharmacological properties and potential applications in drug discovery.

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